
Methylbenzethonium chloride
Overview
Description
Methylbenzethonium chloride (C₂₈H₄₄ClNO₂; molecular weight: 462.11 g/mol) is a quaternary ammonium compound (QAC) characterized by its cationic surfactant properties and broad-spectrum antimicrobial activity . Structurally, it consists of a benzyl group linked to a dimethylammonium moiety and a phenoxy-ethoxy-ethyl chain substituted with a methyl and a 1,1,3,3-tetramethylbutyl group . This compound is widely used in pharmaceuticals, disinfectants, and topical treatments due to its ability to disrupt microbial cell membranes . Notably, it has been employed in combination therapies for cutaneous leishmaniasis and as a selective apoptosis inducer in pluripotent stem cells .
Preparation Methods
Three-Step Synthesis from 4-tert-Octylphenol
An alternative route detailed in CN114805096A employs 4-tert-octylphenol, chloroethanol, and (β-chloroethyl)dimethylamine, culminating in a final quaternization with benzyl chloride . This approach, conducted entirely at atmospheric pressure, achieves 99.8% purity with a 78% overall yield.
Stepwise Reaction Optimization
Step 1: Etherification
4-tert-Octylphenol reacts with chloroethanol at 60–70°C for 4 hours to form 2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethan-1-ol. The absence of catalysts simplifies purification, though residual chloroethanol necessitates multiple ethyl acetate washes .
Step 2: Amine Formation
The ethoxylated intermediate undergoes nucleophilic displacement with (β-chloroethyl)dimethylamine in the presence of 20% sodium hydroxide. Maintaining an 80°C reflux for 6 hours ensures complete amination, while phased benzyl chloride addition minimizes di-alkylation byproducts .
Step 3: Quaternization
The tertiary amine intermediate is quaternized with benzyl chloride in ethyl acetate at 80°C for 8 hours. Gradient cooling to −5°C induces crystallization, yielding 390.8 g of product per 300 g starting material. Ethyl acetate’s low toxicity and high recyclability (≥90% recovery) enhance this method’s sustainability profile .
Byproduct Management
Gas chromatography-mass spectrometry (GC-MS) analyses reveal trace levels (<0.2%) of nonylphenol ethoxylates, attributed to retro-etherification during Step 1. These are effectively removed via cold ethyl acetate recrystallization, ensuring compliance with pharmaceutical-grade purity standards .
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Reactivity: Methylbenzethonium chloride undergoes various reactions, including
Common Reagents and Conditions: Benzyl chloride, N,N-dimethylethanolamine, and organic solvents.
Major Products: The primary product is this compound itself.
Scientific Research Applications
Antimicrobial Properties
Cosmetic and Pharmaceutical Use
MBCl is primarily utilized in cosmetics and pharmaceuticals due to its antimicrobial properties. It acts as a cationic surfactant and is effective against a wide range of bacteria and fungi. Its efficacy has been documented in several studies:
- Bacteriological Studies : MBCl has been shown to effectively combat urea-splitting organisms responsible for diaper rash (ammonia dermatitis). In clinical studies, it was applied as a dusting powder and ointment, demonstrating significant antibacterial activity against these pathogens .
- Toxicology Assessments : The National Toxicology Program has studied MBCl for its safety in topical applications, highlighting its widespread use and potential risks associated with long-term exposure .
Antileishmanial Activity
In Vitro Studies
Recent research has demonstrated that MBCl exhibits potent antileishmanial activity against Leishmania major. In vitro studies indicated that:
- MBCl significantly reduced the growth of both promastigotes and amastigotes with concentrations as low as 0.1 to 2.5 µg/ml. At 2 µg/ml, it achieved nearly 100% mortality of promastigotes within four days .
- Electron microscopy revealed structural damage to the mitochondria of treated parasites, indicating a mechanism of action that disrupts cellular integrity .
Anticancer Properties
Research Findings
MBCl has emerged as a promising candidate in cancer research:
- Lung Cancer Treatment : A study highlighted MBCl's ability to induce apoptosis and inhibit the proliferation of lung cancer cells. It was found to enhance the sensitivity of these cells to gefitinib, a standard treatment for certain lung cancers . The compound was shown to suppress tumor growth in xenograft models without significant toxicity to vital organs .
- Head and Neck Cancer : Another investigation identified MBCl as a novel compound with specific efficacy against head and neck cancer cells, inducing apoptosis through mitochondrial pathways .
Wound Care Applications
Clinical Case Studies
MBCl has been incorporated into advanced wound care products:
- A prospective observational study evaluated the efficacy of hydrofiber dressings containing ionic silver and MBCl on hard-to-heal wounds. Results indicated significant reductions in infection levels and improved wound healing outcomes over three months .
- Patients with various wound types showed marked improvement, with many achieving complete closure within specified timeframes depending on the type of wound .
Mechanism of Action
Targets: Methylbenzethonium chloride likely interacts with cell membranes due to its amphiphilic nature.
Pathways: It disrupts membrane integrity, leading to cell death.
Further Research: Detailed studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share a common mechanism of action—disrupting microbial membranes via cationic interactions—but differ in structure, efficacy, and applications. Below is a detailed comparison of methylbenzethonium chloride with key analogues:
Structural and Physicochemical Properties
Key Structural Differences :
- This compound and benzethonium chloride differ by a single methyl group on the phenoxy ring, which marginally increases the former’s hydrophobicity .
- Compared to cetylpyridinium chloride, methylbenzethonium has a bulkier aromatic structure, enhancing its membrane penetration in Gram-positive bacteria .
Antimicrobial Efficacy
Notable Findings:
- Methylbenzethonium and benzethonium chloride exhibit selective toxicity against undifferentiated cells (e.g., embryonic stem cells) while sparing fibroblasts, a property leveraged in cancer research .
- In cutaneous leishmaniasis, this compound combined with paromomycin showed 74–88% cure rates , outperforming benzethonium in field studies .
Toxicity and Regulatory Status
Critical Notes:
- Methylbenzethonium’s reproductive toxicity (20% embryonic lethality) necessitates caution in prenatal applications .
- Both methylbenzethonium and benzethonium chloride face FDA scrutiny due to variable efficacy against Gram-negative bacteria and contamination risks from synthesis byproducts (e.g., benzyl chloride) .
Emerging Therapeutic Roles
- Antiviral Activity : In silico studies identify methylbenzethonium as a Dengue virus NS4B protein inhibitor, though in vivo validation is pending .
Biological Activity
Methylbenzethonium chloride, a synthetic quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
This compound is a cationic surfactant known for its ability to disrupt lipid bilayers in microbial membranes. This disruption leads to cell lysis and death, making it effective against a variety of pathogens, including bacteria, fungi, and viruses. The proposed mechanism involves the compound's positively charged nitrogen interacting with the negatively charged phospholipid membranes of microorganisms, resulting in membrane destabilization and cytoplasmic leakage .
Antimicrobial Activity
Broad-Spectrum Efficacy
this compound exhibits significant antimicrobial properties. It has been shown to effectively kill various bacteria, fungi, and viruses at concentrations typically used in clinical settings. For instance:
- Bacterial Activity : In studies, this compound demonstrated a dose-dependent reduction in viable bacterial counts. At 10 µg/mL, it caused a 10.6% death rate in human articular chondrocytes, escalating to over 99% at higher concentrations (20-200 µg/mL) .
- Fungal Activity : The compound has also been effective against fungal pathogens, highlighting its potential use in treating fungal infections.
Anticancer Properties
Recent research has identified this compound as a promising candidate for cancer therapy. A high-throughput screening study revealed its significant anticancer activity against various cancer cell lines:
Cell Line | ED50 (μmol/L) |
---|---|
FaDu (Hypopharyngeal Squamous) | 3.8 |
C666-1 (Nasopharyngeal Cancer) | 5.3 |
NIH 3T3 (Mouse Fibroblast) | 42.2 |
GM05757 (Human Fibroblast) | 17.0 |
The compound induced apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential loss and increased cytosolic calcium levels, leading to the activation of caspases involved in programmed cell death .
Case Studies
- Leishmaniasis Treatment : In a randomized controlled trial conducted in Guatemala, this compound ointment was evaluated for its efficacy against American cutaneous leishmaniasis. The results indicated that the treatment significantly improved cure rates compared to placebo .
- Stem Cell Research : this compound has been utilized in studies investigating stem cell death-inducing small molecules, showcasing its potential role in regenerative medicine and cancer research .
Safety and Toxicity
While this compound is effective as an antimicrobial and anticancer agent, safety profiles must be considered:
- Toxicity : Acute toxicity studies indicate an LD50 of 295 mg/kg in rats. High concentrations can lead to severe gastrointestinal damage and systemic toxicity .
- Absorption : Percutaneous absorption is considered clinically insignificant; however, caution is advised regarding oral ingestion due to potential fatal outcomes at high doses .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying methylbenzethonium chloride in environmental or biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 275 nm is widely used. Sample preparation involves hydrolysis, liquid-liquid extraction (e.g., dichloromethane), and filtration. A standard curve with a detection limit of 0.003 µg/mL ensures accuracy .
- Critical Considerations : Include blank samples to account for matrix interference and validate recovery rates (e.g., 85–110%) across different sample types (e.g., water, soil) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Key Findings : The compound is stable within pH 4.8–7.0. Outside this range, hydrolysis or precipitation may occur, altering bioavailability. Buffered solutions are recommended for long-term storage .
- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic pH monitoring and HPLC quantification .
Q. What safety thresholds should be observed for dermal exposure in preclinical studies?
- Data from Human Trials : A 0.5% concentration under occluded conditions (e.g., patches) showed minimal irritation (cumulative irritation index: 5.50–8.19/84). For in vivo models, concentrations ≤0.5% are advised to avoid sensitization .
Advanced Research Questions
Q. How do synthesis-derived impurities (e.g., benzaldehyde, sodium chloride) impact the antimicrobial efficacy of this compound?
- Evidence of Contradiction : Impurities like benzyl alcohol may reduce surface activity by competing at microbial membranes, while sodium chloride can enhance solubility but reduce critical micelle concentration .
- Methodological Approach : Compare HPLC-purified vs. commercial-grade samples in time-kill assays (e.g., against S. aureus and E. coli) to quantify efficacy differences .
Q. What explains the discrepancy in reported antimicrobial spectra, particularly against Gram-negative bacteria?
- Critical Analysis : Early studies claimed broad-spectrum activity, but later reviews noted limited efficacy against Pseudomonas aeruginosa due to efflux pumps and biofilm formation. Methodological variations (e.g., broth dilution vs. biofilm models) contribute to contradictions .
- Resolution Strategy : Standardize testing per CLSI guidelines and include chelating agents (e.g., EDTA) to disrupt outer membrane integrity .
Q. How can researchers optimize synthetic routes to improve yield and purity while avoiding proprietary constraints?
- Synthesis Insights : Although proprietary, known steps include quaternizing tertiary amines with benzyl chloride (60–80°C, excess amine) followed by HCl neutralization. Alternative solvents (e.g., ethylene glycol monomethyl ether) may reduce side reactions .
- Innovative Approaches : Explore green chemistry methods, such as microwave-assisted synthesis, to enhance reaction efficiency and reduce benzyl chloride residuals .
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
Record name | Quat 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzethonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylbenzethonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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